Tripotásico de edetato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Edetate tripotassium, also known as EDTA tripotassium salt, is a chelating agent used for heavy metal toxicity . It is in the chelating class of drugs . This compound is used in many different industries to remove toxic metal ions .

Synthesis Analysis

Edetate tripotassium is synthesized from ethylenediaminetetraacetic acid (EDTA), which was first synthesized in the mid-1930s . As a pharmacologic agent, EDTA is used as calcium disodium edetate, which prevents it from binding calcium in the body .

Molecular Structure Analysis

The molecular composition of EDTA consists of multiple oxygen molecules, which function to donate electrons and form coordination complexes with metal ions . When calcium disodium edetate binds to metals, the calcium is displaced from the structure .

Chemical Reactions Analysis

Edetate tripotassium chelates divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .

Physical And Chemical Properties Analysis

Edetate tripotassium has a molecular weight of 406.51 g/mol . It is a white, water-insoluble solid widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH .

Aplicaciones Científicas De Investigación

Terapia de quelación

La sal de tripotásico de EDTA es reconocida por sus propiedades quelantes, con una alta afinidad por cationes divalentes como plomo, cadmio y calcio. Esto la convierte en un agente valioso en la terapia de quelación para el tratamiento de la toxicidad por metales pesados y se ha investigado para posibles beneficios en el tratamiento de enfermedades cardiovasculares .

Catálisis enzimática

El compuesto participa en la eliminación de la inhibición de las reacciones catalizadas por enzimas debido a trazas de metales pesados. Al unirse a estos metales, evita que interfieran con los procesos enzimáticos, asegurando así la precisión y eficiencia de las reacciones bioquímicas .

Evaluación de seguridad cosmética

La sal de tripotásico de EDTA se utiliza para evaluar la seguridad de los ingredientes de ácido etilendiaminotetraacético y ácido hidroxietilendiaminotriacético en formulaciones cosméticas. Su capacidad quelante es crucial para determinar si estos ingredientes se pueden utilizar de forma segura en productos cosméticos sin reacciones adversas debido a la contaminación por iones metálicos .

Mecanismo De Acción

Target of Action

Edetate tripotassium, also known as EDTA tripotassium salt, primarily targets divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

EDTA tripotassium salt functions as a chelating agent. It forms stable, water-soluble complexes with the targeted ions . This interaction reduces the concentrations of these ions in the blood, as the chelate is excreted in the urine .

Biochemical Pathways

The chelation of metal ions by EDTA tripotassium salt can affect various biochemical pathways. For instance, it can inhibit metal-dependent enzymes, thereby altering the enzymatic reactions in which these ions are cofactors . Additionally, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry .

Result of Action

The primary result of EDTA tripotassium salt’s action is the reduction of blood concentrations of certain metal ions. This can have various effects depending on the specific ions involved and their roles in the body. For example, the chelation of calcium ions can be used for the emergency treatment of hypercalcemia .

Action Environment

The action of EDTA tripotassium salt can be influenced by various environmental factors. For instance, its efficacy as a chelating agent can be affected by the pH of the environment . Additionally, the presence of other substances in a formulation can impact the stability of the compound .

Safety and Hazards

Direcciones Futuras

The promising chelating abilities of low tEDTA concentrations could be exploited to inhibit encrustation and blockage of indwelling catheters . The fundamental research presented will inform our future development of an effective tEDTA-eluting catheter coating aimed at preventing catheter encrustation .

Análisis Bioquímico

Biochemical Properties

Edetate tripotassium plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as iron and calcium, which are necessary for a wide range of enzyme reactions . This interaction with enzymes and proteins can influence biochemical processes, making Edetate tripotassium a crucial component in various biochemical applications .

Cellular Effects

Edetate tripotassium can have profound effects on various types of cells and cellular processes. For instance, it is used extensively in the analysis of blood, where it acts as an anticoagulant by chelating the calcium present in the blood specimen, arresting the coagulation process and preserving blood cell morphology . This indicates that Edetate tripotassium can influence cell function and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of Edetate tripotassium primarily involves its chelating properties. It binds to metal ions, forming stable, water-soluble complexes . This binding can inhibit metal ion-dependent enzymes, thereby influencing gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Edetate tripotassium has been used in a variety of traditional and innovative tests in laboratory settings . Its effects can change over time, depending on factors such as the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Edetate tripotassium in animal models are limited, it is known that the effects of chelating agents like Edetate tripotassium can vary with different dosages

Transport and Distribution

Edetate tripotassium is transported and distributed within cells and tissues through complex mechanisms. It is known that EDTA and its salts are used in many different industries to remove toxic metal ions

Propiedades

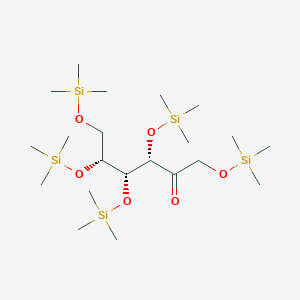

| { "Design of the Synthesis Pathway": "The synthesis pathway for Edetate tripotassium involves the reaction of Edetic acid with Potassium hydroxide in the presence of water.", "Starting Materials": [ "Edetic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Add Edetic acid to water and stir until completely dissolved", "Slowly add Potassium hydroxide to the solution while stirring", "Continue stirring until the pH of the solution reaches 10-11", "Filter the solution to remove any impurities", "Evaporate the solution to dryness to obtain Edetate tripotassium" ] } | |

| 17572-97-3 | |

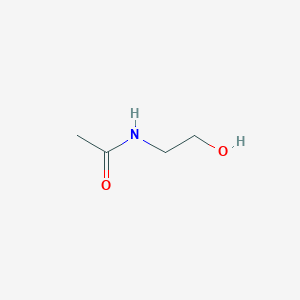

Fórmula molecular |

C10H14K3N2O8+ |

Peso molecular |

407.52 g/mol |

Nombre IUPAC |

tripotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-2 |

Clave InChI |

FYZXEMANQYHCFX-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |

| 17572-97-3 | |

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

7379-27-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does EDTA tripotassium salt contribute to blood stabilization, and what are its advantages over other anticoagulants like lithium heparin?

A: EDTA tripotassium salt (also known as Edetate tripotassium) acts as a powerful anticoagulant by chelating calcium ions (Ca2+), which are essential for the blood coagulation cascade [, ]. This chelation effectively prevents blood clotting, making it valuable for preserving blood samples for analysis.

Q2: The first research paper describes a blood stabilizer containing EDTA tripotassium salt. What is the proposed role of EDTA tripotassium salt in this specific formulation?

A: In the blood stabilizer formulation described [], EDTA tripotassium salt is included at a concentration of 2.5-5.0 µmol/L. Its primary function in this context is likely twofold:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)